molecular formula C14H15NO5 B2628228 Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 82419-92-9

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2628228
CAS No.: 82419-92-9
M. Wt: 277.276
InChI Key: ADEAMHUSQBWKCL-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 82419-92-9, MW: 277.27) is a quinoline derivative characterized by methoxy substituents at positions 5 and 7, a 4-oxo-1,4-dihydroquinoline core, and an ethyl ester group at position 3 . This compound is of interest in medicinal chemistry due to its structural similarity to fluoroquinolone antibiotics and other bioactive quinoline derivatives. Synthesis typically involves cyclocondensation reactions of diethyl 2-((aryl/alkylamino)malonate) intermediates, as seen in analogous compounds like ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Properties

CAS No.

82419-92-9

Molecular Formula

C14H15NO5

Molecular Weight

277.276

IUPAC Name

ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

ADEAMHUSQBWKCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,7-dimethoxy-2-nitrobenzaldehyde.

    Cyclization: The nitrobenzaldehyde undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline core.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid.

    Esterification: Finally, the amino group is converted to the ethyl ester through esterification with ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the quinoline core significantly influence solubility, stability, and biological activity. Below is a comparative table of key analogues:

Compound Name Substituents (Positions) Key Properties/Findings Reference
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 5-OCH₃, 7-OCH₃ High polarity due to methoxy groups; potential for hydrogen bonding and π-π stacking
Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 5-CH₃, 7-CH₃ Reduced polarity vs. methoxy analogue; increased lipophilicity
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-F Enhanced solubility in DMSO-d6 at elevated temperatures; electronic effects from F
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 8-CH₃ Studied as anti-HIV precursor; steric effects from methyl group
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F Halogenation enhances electrophilicity; potential for cross-coupling reactions

Notes:

  • Methoxy vs.
  • Halogenation : Fluoro and bromo substituents (e.g., 7-F, 6-Br) alter electronic properties and may enhance antibacterial or antiviral activity .

Structural and Crystallographic Insights

  • Crystal Packing: Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits intermolecular hydrogen bonds between the 4-oxo group and adjacent methoxy oxygen, stabilizing the crystal lattice . Similar interactions are anticipated in the 5,7-dimethoxy analogue.
  • Similarity Scores: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (similarity: 0.86) shares core features but lacks the electronic effects of methoxy groups .

Biological Activity

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 82419-92-9
Molecular Formula C14H15NO5
Molecular Weight 277.276 g/mol
IUPAC Name Ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate
InChI Key ADEAMHUSQBWKCL-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes or modulate receptor functions by acting as an agonist or antagonist. This interaction can disrupt cellular processes, leading to therapeutic effects such as:

  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anticancer Activity: Studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study demonstrated that the compound significantly reduced tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models in mice. The treatment led to a 100% decrease in tumor cell viability compared to controls, showcasing its potent antitumor effects .
  • Another investigation reported that derivatives of quinoline compounds exhibited varying degrees of anticancer activity against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). The structure–activity relationship (SAR) indicated that specific substituents on the quinoline ring significantly influenced their efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study on EAC Cells

A significant case study involved the evaluation of this compound's effects on EAC cells:

  • Objective: To assess the antitumor activity and safety profile.
  • Methodology: EAC-bearing mice were treated with the compound, followed by assessments of tumor cell viability and organ function tests.
  • Results: The compound exhibited significant antitumor activity without adverse effects on liver or kidney functions .

Q & A

Basic: What are the common synthetic routes for Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization under acidic or thermal conditions. For methoxy-substituted derivatives, regioselective protection/deprotection strategies are critical to ensure proper substitution patterns. For example, intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ( ) are often modified via nucleophilic substitution or catalytic hydrogenation to introduce methoxy groups. Post-synthetic purification via recrystallization (e.g., using chloroform/methanol mixtures) and characterization by 1H^1H-NMR and HPLC are essential to confirm purity and regiochemistry .

Basic: How do crystallographic studies inform the structural analysis of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals critical structural features, including dihedral angles between quinoline rings and substituents, hydrogen-bonding networks, and packing arrangements. For instance, studies on analogous compounds (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) show intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilizing the crystal lattice ( ). SHELX software (SHELXL/SHELXS) is widely used for refinement, with R-factor convergence (<0.05) ensuring accuracy. Key parameters include space group (e.g., P21/n), unit cell dimensions, and displacement ellipsoids for thermal motion analysis .

Advanced: What strategies address regioselectivity challenges in synthesizing derivatives with modified substituents (e.g., 5- or 7-position methoxy groups)?

Methodological Answer:
Regioselectivity is controlled via:

  • Directing groups : Nitro or halide substituents at specific positions (e.g., 8-nitro in ) direct electrophilic substitution.
  • Reaction conditions : SnCl₂/HCl reduction selectively reduces azide groups to amines without disrupting methoxy groups ( ).
  • Steric/electronic effects : Bulky substituents (e.g., cyclopropyl at N1) hinder undesired side reactions.
    Validate regiochemistry using 13C^{13}C-NMR (carbon chemical shifts for carbonyl and methoxy groups) and IR (C=O stretching at ~1700 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported antimicrobial activity data for this compound and its analogs?

Methodological Answer:
Contradictions in bioactivity data often arise from:

  • Strain variability : Use standardized clinical isolates (e.g., ATCC strains) and consistent inoculum sizes.
  • Purity thresholds : Confirm compound purity (>95% by HPLC; ) to exclude interference from synthetic byproducts.
  • Assay conditions : Optimize solvent (DMSO concentration <1%) and pH (neutral for quinolone solubility).
    For example, derivatives with 8-nitro groups ( ) show enhanced Gram-negative activity, while methoxy substitutions may reduce potency due to steric effects .

Advanced: What computational methods predict molecular interactions influencing crystallographic packing and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify hydrogen-bond donor/acceptor sites (e.g., carbonyl O and amine H in ).
  • Molecular Dynamics (MD) : Simulates packing arrangements under varying temperatures, validating experimental lattice parameters (e.g., β-angle deviations <1° in ).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O vs. π-π interactions) using CrystalExplorer or Mercury software .

Advanced: How to optimize reaction yields for large-scale synthesis while maintaining regiochemical fidelity?

Methodological Answer:

  • Catalytic optimization : Use Pd/C or Raney Ni for selective hydrogenation of nitro groups ( ).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
    Reported yields for analogous compounds range from 60–85% after column chromatography ( ).

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